1,2,3,4-Tetrahydroisoquinoline-2-carboxamide
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Overview
Description
1,2,3,4-Tetrahydroisoquinoline-2-carboxamide is a compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities. The tetrahydroisoquinoline scaffold is particularly significant due to its presence in various natural and synthetic compounds that exhibit potent biological activities against numerous pathogens and neurodegenerative disorders .
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroisoquinoline-2-carboxamide primarily targets the central nervous system, specifically interacting with dopamine receptors. These receptors play a crucial role in regulating mood, cognition, and motor functions. By binding to these receptors, this compound can modulate neurotransmitter release and neuronal activity, which is essential for its therapeutic effects .
Mode of Action
This compound interacts with dopamine receptors by mimicking the structure of natural neurotransmitters. This interaction leads to the activation or inhibition of these receptors, depending on the specific subtype targeted. As a result, this compound can either enhance or suppress dopamine signaling, leading to changes in neuronal excitability and neurotransmitter release .
Biochemical Pathways
The action of this compound affects several biochemical pathways, including the dopaminergic and serotonergic pathways. By modulating dopamine receptor activity, this compound influences downstream signaling cascades such as the cAMP pathway and the phosphatidylinositol pathway. These pathways are involved in various cellular processes, including gene expression, synaptic plasticity, and neuronal survival .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. After oral administration, this compound is rapidly absorbed into the bloodstream and distributed throughout the body, including the brain. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is eventually excreted via the kidneys. These pharmacokinetic properties influence the bioavailability and duration of action of this compound .
Result of Action
At the molecular level, this compound’s action results in altered neurotransmitter levels and receptor activity. This leads to changes in synaptic transmission and neuronal communication. At the cellular level, these effects can enhance or inhibit neuronal excitability, depending on the specific receptors and pathways involved. Consequently, this compound can influence mood, cognition, and motor functions .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. For instance, acidic or basic conditions can affect the compound’s stability and solubility, while high temperatures may lead to degradation. Additionally, interactions with other medications or dietary components can alter the pharmacokinetics and pharmacodynamics of this compound, impacting its overall efficacy .
: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs
Biochemical Analysis
Cellular Effects
1,2,3,4-Tetrahydroisoquinoline-2-carboxamide exerts diverse biological activities against various infective pathogens and neurodegenerative disorders It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels
Preparation Methods
The synthesis of 1,2,3,4-tetrahydroisoquinoline-2-carboxamide can be achieved through several methods. Traditional methods include the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde to form the tetrahydroisoquinoline scaffold . Another common method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent . Industrial production methods often involve catalytic hydrogenation of isoquinoline derivatives under high pressure and temperature conditions .
Chemical Reactions Analysis
1,2,3,4-Tetrahydroisoquinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the aromatic ring.
Major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
1,2,3,4-Tetrahydroisoquinoline-2-carboxamide has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Medicine: It has potential therapeutic applications in treating neurodegenerative diseases and infections.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-2-carboxamide can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: This compound lacks the carboxamide group but shares the tetrahydroisoquinoline scaffold.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group.
1,2,3,4-Tetrahydroisoquinoline-3-carboxamide: This compound has the carboxamide group at a different position on the scaffold.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-10(13)12-6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOFBBARJYKKNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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